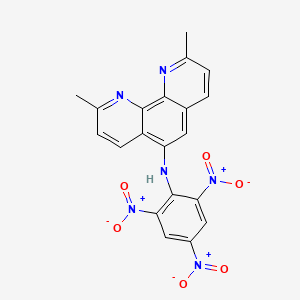

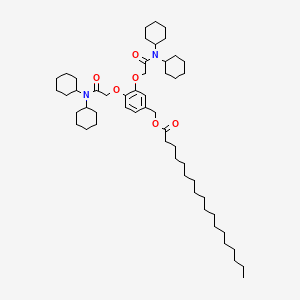

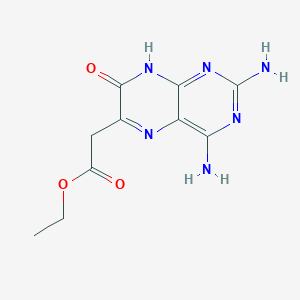

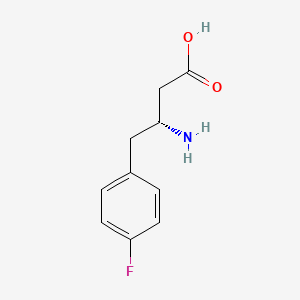

![molecular formula C20H13N B1599436 6H-二苯并[b,h]咔唑 CAS No. 242-50-2](/img/structure/B1599436.png)

6H-二苯并[b,h]咔唑

描述

6H-Dibenzo[b,h]carbazole is a chemical compound with the molecular formula C20H13N . It has an average mass of 267.324 Da and a monoisotopic mass of 267.104797 Da .

Synthesis Analysis

The synthesis of 6H-Dibenzo[b,h]carbazole involves a practical method that utilizes a Pd-catalyzed intramolecular amination of 3-amino-3’-bromo-2,2’-binaphthyl . This method has been reported to produce a greater λmax and λem red-shift and a smaller HOMO-LUMO gap than the 9H-carbazole .Molecular Structure Analysis

The molecular structure of 6H-Dibenzo[b,h]carbazole is characterized by a scaffold that is achieved through a Pd-catalyzed intramolecular amination of 3-amino-3’-bromo-2,2’-binaphthyl . X-ray analysis has revealed that the naphthalene wings of the 6H-Dibenzo[b,h]carbazole ring are slightly bent .Physical And Chemical Properties Analysis

6H-Dibenzo[b,h]carbazole has a predicted boiling point of 544.1±19.0 °C and a predicted density of 1.308±0.06 g/cm3 . Its pKa is predicted to be 17.00±0.30 .科学研究应用

抗微生物特性

6H-二苯并[b,h]咔唑衍生物表现出显著的抗微生物特性。例如,从去氢松香酸合成的衍生物显示出明显的抗菌和中等抗真菌活性。化合物如6d、6e、6f和6m对诸如枯草芽孢杆菌和金黄色葡萄球菌等微生物表现出强大的抗菌活性,而6e和6m也表现出抗真菌活性(Gu & Wang, 2010)。另一项研究发现,从去氢松香酸合成的新的N-取代1H-二苯并[a,c]咔唑衍生物表现出低最小抑制浓度(MIC)值的强效抗微生物活性(Gu et al., 2014)。

有机发光二极管(OLED)应用

6H-二苯并[b,h]咔唑衍生物已被用于开发高性能蓝色磷光有机发光二极管(PhOLED)。例如,设计了材料6-(3-(9H-咔唑-9-基)苯基)-9-乙基-9H-咔唑-3-碳腈作为蓝色PhOLED中的主体材料。这些化合物表现出优异的性能,具有高外部量子效率和缓慢的效率衰减,使其适用于OLED应用(Deng et al., 2013)。

紫外辐射下的光毒性

已经研究了7H-二苯并[c,g]咔唑及其衍生物在紫外(UV)A辐射下的光毒性。这些化合物在UVA辐射的光照下显示出增加的毒性,表现为细胞存活率降低和DNA链断裂增加。这表明,这些化合物的光激活转化可能会放大不良健康效应,特别是在皮肤癌风险方面(Sedláčková等,2015年)。

融合杂环化合物的合成

已开发了一种合成融合杂环化合物的高效方法,包括6H-苯并[c]色醇和6H-二苯并[b,h]咔唑衍生物。这种合成涉及具有sp2C–Br键的分子内O-/N-芳基化,展示了这些化合物的化学多样性和在各个领域的潜在应用(Singha et al., 2015)。

致突变性和致癌性研究

已有多项研究调查了7H-二苯并[c,g]咔唑的致突变和致癌潜力。例如,发现它在鼠伤寒沙门氏菌中具有致突变性,并在各种组织中诱导DNA加合物。这种化合物已知在不同物种和组织中是一种强效致癌物,强调了需要谨慎处理和考虑其环境影响的必要性(Schoeny & Warshawsky, 1987)。

属性

IUPAC Name |

12-azapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,13,15,17,19-decaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13N/c1-3-7-15-11-19-17(9-13(15)5-1)18-10-14-6-2-4-8-16(14)12-20(18)21-19/h1-12,21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWYJRLCUBVCRPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)C4=CC5=CC=CC=C5C=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60178895 | |

| Record name | 6H-Dibenzo(b,h)carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60178895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6H-Dibenzo[b,h]carbazole | |

CAS RN |

242-50-2 | |

| Record name | 6H-Dibenzo(b,h)carbazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000242502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6H-Dibenzo(b,h)carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60178895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

This review highlights recent advances made with poly(2,7‐carbazole) and poly(indolo[3,2‐b]carbazole) derivatives in organic field‐effect transistors, photovoltaic cells, and …

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。